
2-(2-Oxo-2-pyrrolidin-1-ylethyl)-6-(2,4,5-trimethylphenyl)pyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Oxo-2-pyrrolidin-1-ylethyl)-6-(2,4,5-trimethylphenyl)pyridazin-3-one, commonly known as TDP, is a pyridazinone derivative that has been extensively studied for its potential therapeutic applications. TDP has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.
Applications De Recherche Scientifique
Pharmacokinetics and Metabolism
- Metabolism and Disposition : A study on the metabolism and disposition of BMS-690514, an inhibitor targeting human epidermal growth factor and vascular endothelial growth factor receptors, in humans revealed extensive metabolism via multiple pathways, including oxidation and glucuronidation, with excretion through both bile and urine (Christopher et al., 2010).
Bioavailability and Absorption
- Investigation of Pyrotinib : A study on the metabolism and disposition of pyrotinib in healthy male volunteers identified oxidative metabolites as major drug-related materials, with significant excretion through feces. The study highlighted the importance of glucuronidation pathways in humans (Meng et al., 2018).
Metabolite Identification and Effects
- Identification of Metabolites : Research on L-735,524, a potent HIV-1 protease inhibitor, in human urine identified several significant metabolites, elucidating the compound's metabolic pathways, which include glucuronidation, N-oxidation, and hydroxylation (Balani et al., 1995).
Environmental and Toxicological Studies
- Environmental Exposure : An investigation into environmental exposure to organophosphorus and pyrethroid pesticides in South Australian preschool children highlighted the significance of understanding exposure levels for public health policy development, suggesting a parallel in methodology for assessing exposure to other chemical compounds (Babina et al., 2012).
Propriétés
IUPAC Name |
2-(2-oxo-2-pyrrolidin-1-ylethyl)-6-(2,4,5-trimethylphenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-13-10-15(3)16(11-14(13)2)17-6-7-18(23)22(20-17)12-19(24)21-8-4-5-9-21/h6-7,10-11H,4-5,8-9,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CERGHWCWRTXBLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C2=NN(C(=O)C=C2)CC(=O)N3CCCC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

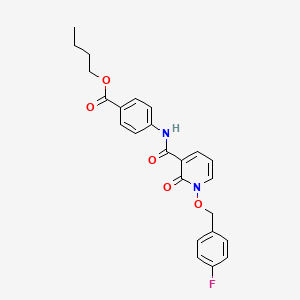

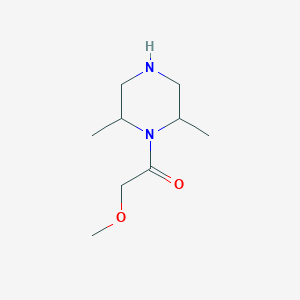
![1-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(thiophen-2-yl)urea](/img/structure/B2360363.png)

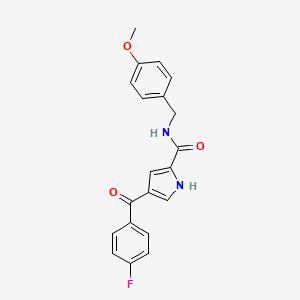
![2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]quinoxaline](/img/structure/B2360368.png)
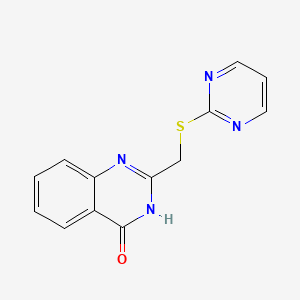

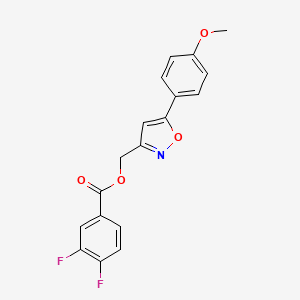

![4-N-(2,4-dimethylphenyl)-6-N-(4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2360378.png)
![N-(3-fluorophenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2360380.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2360381.png)